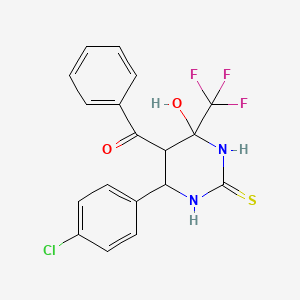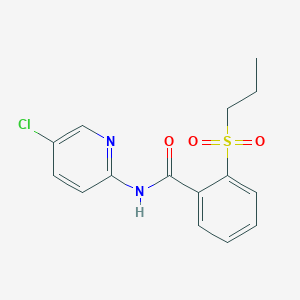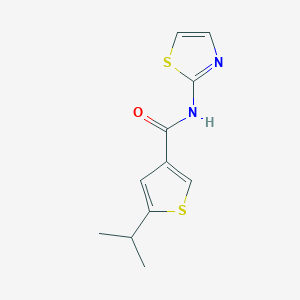
5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE
Vue d'ensemble
Description
5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE is a complex organic compound that belongs to the class of diazinanes This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, a hydroxy group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the diazinane ring: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzoyl group: This step involves the acylation of the diazinane ring using benzoyl chloride under basic conditions.
Introduction of the chlorophenyl group: This is typically done through a substitution reaction using 4-chlorophenyl halide.
Introduction of the hydroxy group: This step involves the hydroxylation of the diazinane ring, which can be achieved using various oxidizing agents.
Introduction of the trifluoromethyl group: This is typically done through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.
Analyse Des Réactions Chimiques
Types of Reactions
5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Addition: The diazinane ring can undergo addition reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Addition: Electrophiles such as alkyl halides and acyl halides.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted diazinanes.
Addition: Formation of alkylated or acylated diazinanes.
Applications De Recherche Scientifique
5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also be used as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-ONE: Similar structure but with a carbonyl group instead of a thione group.
5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-IMINE: Similar structure but with an imine group instead of a thione group.
Uniqueness
The presence of the thione group in 5-BENZOYL-6-(4-CHLOROPHENYL)-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE makes it unique compared to its analogs. This functional group can impart different chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
[6-(4-chlorophenyl)-4-hydroxy-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinan-5-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O2S/c19-12-8-6-10(7-9-12)14-13(15(25)11-4-2-1-3-5-11)17(26,18(20,21)22)24-16(27)23-14/h1-9,13-14,26H,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPDPAYJXWEZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(NC(=S)NC2(C(F)(F)F)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE](/img/structure/B4790797.png)
![4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1-METHYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4790804.png)

![5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4790812.png)
![2-(2,2-dimethylpropanoyl)-3-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}acrylonitrile](/img/structure/B4790817.png)
![N-[1-(propan-2-yl)piperidin-4-yl]naphthalene-2-carboxamide](/img/structure/B4790825.png)

![2-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4790844.png)

![(5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4790866.png)
![N-[2-(acetylamino)phenyl]-2-(2-bromo-4-tert-butylphenoxy)acetamide](/img/structure/B4790871.png)
![2-Methyl-4-(piperidin-1-YL)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine](/img/structure/B4790873.png)
![ethyl 6-(4-chlorophenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4790885.png)
![2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4790886.png)
